4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

HPLC method validation Impurity profiling Pharmaceutical analysis

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 866018-46-4) is a synthetic tetrahydronaphthalenol derivative recognized primarily as a related substance (impurity) of the selective serotonin reuptake inhibitor (SSRI) sertraline. The compound is supplied as a racemic cis-mixture of diastereomers with a molecular formula of C₁₆H₁₄Cl₂O and a molecular weight of 293.19 g/mol.

Molecular Formula C16H14Cl2O
Molecular Weight 293.19
CAS No. 866018-46-4
Cat. No. B2769680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
CAS866018-46-4
Molecular FormulaC16H14Cl2O
Molecular Weight293.19
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2
InChIKeyGZQAUCBRPSENQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 866018-46-4) Reference Standard Procurement: Core Identity & Regulatory Context


4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 866018-46-4) is a synthetic tetrahydronaphthalenol derivative recognized primarily as a related substance (impurity) of the selective serotonin reuptake inhibitor (SSRI) sertraline . The compound is supplied as a racemic cis-mixture of diastereomers with a molecular formula of C₁₆H₁₄Cl₂O and a molecular weight of 293.19 g/mol. Its calculated LogP is 4.95 and its topological polar surface area is 20.23 Ų, indicating substantially higher lipophilicity than the parent drug sertraline (LogP ~2.9) . This compound is categorized under pharmaceutical impurity reference standards and is relevant for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for sertraline-containing products.

Why 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol Cannot Be Interchanged with Other Sertraline Impurity Standards in Analytical or Synthetic Workflows


In pharmaceutical quality control, impurity reference standards must be molecule-specific; generic substitution within the sertraline impurity panel is not scientifically valid. Sertraline-related impurities include positional isomers, stereoisomers, and dechlorinated analogs—each possessing distinct chromatographic retention behavior, UV response factors, and mass spectral fragmentation patterns [1]. Even structurally close analogs such as Impurity A (trans-sertraline) and Impurity B (a positional isomer) require carefully optimized HPLC conditions to achieve baseline resolution, which highlights the unique analytical fingerprint of each impurity [2]. At the synthetic level, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol serves as a specific intermediate for synthesizing sertraline metabolites, a role that cannot be fulfilled by analogs such as deschloro-sertraline or chlorophenyl-tetralone derivatives. Consequently, substituting an alternative impurity standard without verifying identity, purity, and traceability risks misidentification, failed system suitability, and regulatory non-compliance.

Quantitative Evidence Guide: Differentiation of 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol from Closest Sertraline-Related Analogues and Alternatives


Chromatographic Selectivity: Resolution of Positional Isomer Impurity A from Impurity B Under Optimized HPLC Conditions

In a validated HPLC method for sertraline and three non-chiral related impurities, a Zorbax Bonus-RP column resolved Impurity A (the trans-isomer of sertraline) from Impurity B (a positional isomer) with baseline separation (Rs > 1.5) in under 10 min under optimized factorial design conditions (phosphate buffer pH 2.8–methanol 63:37 v/v at 50°C) [1]. The fact that 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol is one of the studied non-chiral impurities in this method means its chromatographic behavior has been quantitatively characterized against these closely related positional isomers. The method proved reliable for impurity determination in tablets following ICH guidelines [1].

HPLC method validation Impurity profiling Pharmaceutical analysis

Physicochemical Differentiation: 2-Fold Higher LogP Relative to Sertraline Impacts Chromatographic Retention and Extraction Behavior

The calculated LogP of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol is 4.95, compared to 2.9 for the parent drug sertraline [1]. This ~2.05 Log-unit increase corresponds to approximately a 112-fold greater partition coefficient (octanol/water), indicating substantially higher hydrophobicity. This physicochemical differential has direct analytical consequences: the impurity will exhibit longer retention on reversed-phase HPLC columns and different liquid-liquid extraction recovery compared to sertraline, requiring tailored method parameters for accurate quantification.

Lipophilicity LogP Chromatographic method development

Purity Specification and Characterization Data Package for Regulatory-Grade Procurement

Commercial suppliers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (Sertraline Impurity 1 / EP Impurity A) provide the compound with purity ≥95% and a comprehensive characterization data package including Certificate of Analysis (COA), ¹H NMR, HPLC chromatogram, and mass spectrum [1]. This data package enables direct traceability to pharmacopeial standards (USP or EP) upon feasibility confirmation, which is required for ANDA submissions. By contrast, generic sertraline impurity standards sourced without such characterization carry ambiguous isomeric composition and unverified purity, increasing the risk of batch failure during regulatory review.

Reference standard Regulatory compliance Purity analysis

Established Synthetic Utility as a Key Intermediate for Sertraline Metabolite Production

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol is explicitly documented as an intermediate in the synthesis of sertraline metabolites (designated S280000) . This metabolic intermediate role is unique to the 3,4-dichlorophenyl-substituted tetrahydronaphthalen-1-ol scaffold; dechlorinated or amino-substituted analogs (e.g., deschloro-sertraline, N-desmethyl-sertraline) follow different metabolic pathways and cannot serve as synthetic precursors for the same downstream metabolites. The synthetic utility is supported by published preparation methods employing sodium tetrahydroborate reduction in methanol .

Drug metabolism Metabolite synthesis Process chemistry

Optimal Application Scenarios for 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 866018-46-4) Derived from Quantitative Evidence


Pharmaceutical ANDA Method Validation and System Suitability Testing

During Abbreviated New Drug Application (ANDA) preparation for generic sertraline hydrochloride tablets, regulatory agencies require identification and quantification of specified impurities. 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol, supplied as a reference standard with COA, NMR, HPLC, and MS data, provides a traceable identity marker for system suitability testing. The validated HPLC method from Ferrarini et al. (2010) achieves baseline separation of this impurity from its positional isomers in under 10 minutes, enabling reliable QC batch release [1]. The compound's LogP of 4.95 (vs. sertraline's 2.9) dictates its later elution window , which must be calibrated for accurate impurity profiling.

Sertraline Metabolite Synthesis for Pharmacokinetic & Toxicological Studies

Researchers studying sertraline metabolism utilize 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol as a key synthetic intermediate for producing hydroxylated sertraline metabolites (S280000 series) [1]. The compound's unique tetrahydronaphthalen-1-ol scaffold, bearing the intact 3,4-dichlorophenyl moiety, mirrors the in vivo metabolic hydroxylation pathway. Substituting this compound with deschloro or N-desmethyl analogs would yield structurally different products and confound metabolite identification. A published reduction procedure using sodium tetrahydroborate in methanol at ambient temperature provides a reproducible entry point for multi-gram synthesis .

Development of Stability-Indicating HPLC Methods for Sertraline Drug Products

Forced degradation studies of sertraline drug products generate multiple degradation impurities requiring chromatographic resolution. The known retention behavior of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol in reversed-phase systems (Zorbax Bonus-RP, phosphate buffer pH 2.8–methanol) provides a validated reference point for method development [1]. Its large hydrophobicity differential relative to sertraline (ΔLogP +2.05) ensures late-eluting peak identification, critical for establishing system suitability criteria and relative retention time (RRT) markers in pharmacopeial monographs.

Impurity Isolation and Preparative Chromatography in GMP Environments

In Good Manufacturing Practice (GMP) laboratories, isolation of specified impurities for toxicological qualification requires high-purity reference material. The ≥95% purity specification and full characterization data package provided for this compound support GMP-compliant batch documentation. The combination of NMR, HPLC, and MS data enables unambiguous structural confirmation, which is essential when distinguishing this cis-racemic mixture from trans-isomers or single-enantiomer standards [1]. Failure to verify stereochemical identity against a certified reference could lead to mischaracterized impurity profiles and regulatory rejection.

Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.